Regioisomeric Differentiation: 4-Amine vs. 5-Amine Substitution Directs Kinase Hinge-Binding Geometry
In a published SAR study of 1H-pyrazole-4-amines (compounds FA1–FA13) and their urea derivatives (FN1–FN13), the 4-amino regioisomeric series produced the most potent BRAF V600E inhibitor (FN10; IC₅₀ = 0.066 μM against BRAF V600E and GI₅₀ = 0.81 μM against A375 melanoma cells) [1]. The authors explicitly noted that this activity was 'more potent than our previously reported 1H-pyrazole-3-amines and their urea derivatives' [1]. The target compound, 5-(4-bromophenyl)-1-methyl-1H-pyrazol-4-amine, positions the primary amine at the 4-position of the pyrazole, matching the validated 4-amino regioisomeric series. By contrast, the regioisomer 4-(4-bromophenyl)-1-methylpyrazol-5-amine (CAS 1248796-80-6) places the amine at the 5-position, which maps onto the less active 5-amino/3-amino series . This regioisomeric distinction is critical: the 4-amino group engages the kinase hinge region via a bidentate hydrogen-bond donor-acceptor motif that the 5-amino isomer cannot replicate without a conformational penalty [1].
| Evidence Dimension | BRAF V600E inhibitory potency (representative 4-amine series compound vs. 3-amine series) |
|---|---|
| Target Compound Data | 4-Amino series best compound (FN10): IC₅₀ = 0.066 μM (BRAF V600E); GI₅₀ = 0.81 μM (A375) |
| Comparator Or Baseline | Previously reported 1H-pyrazole-3-amines and their urea derivatives: significantly less potent (exact values not reported; qualitative statement of inferiority in the original publication) |
| Quantified Difference | Qualitative superiority of 4-amine series over 3-amine series; FN10 equipotent to vemurafenib control |
| Conditions | BRAF V600E enzymatic assay and A375 human melanoma cell proliferation assay; in vitro |
Why This Matters
Procurement of the correct 4-amino regioisomer is essential for reproducing or extending the BRAF V600E inhibitor SAR; purchasing the 5-amino regioisomer places the user in a demonstrably less active chemical series.
- [1] Ruan B-F, et al. Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N'-Disubstituted Urea Moiety as Potential Anti-melanoma Agents. Chem Biodivers. 2018;15(6):e1700504. doi:10.1002/cbdv.201700504. View Source
